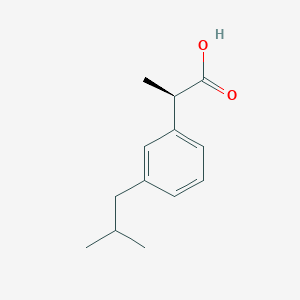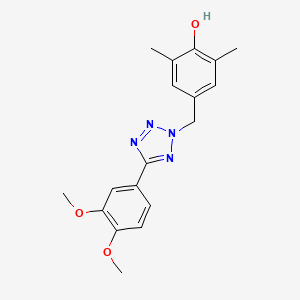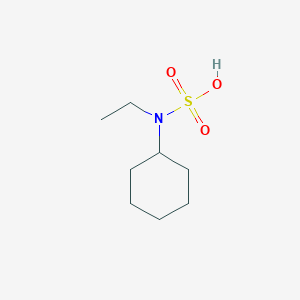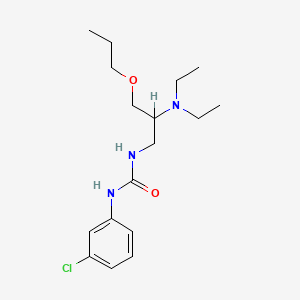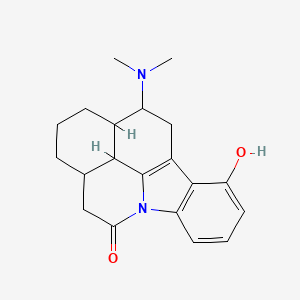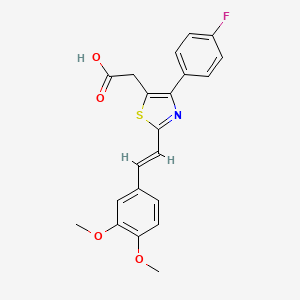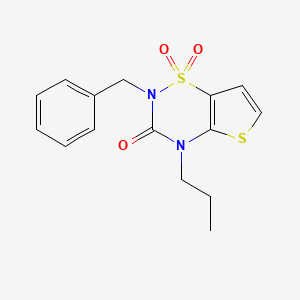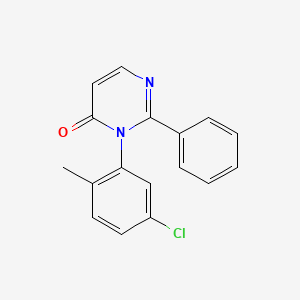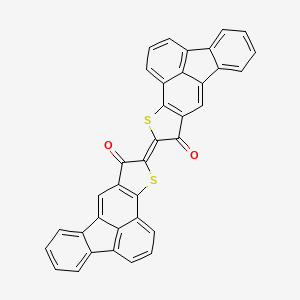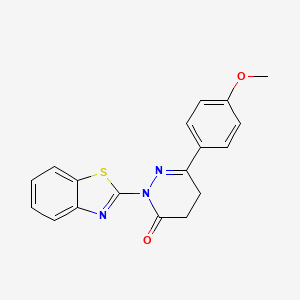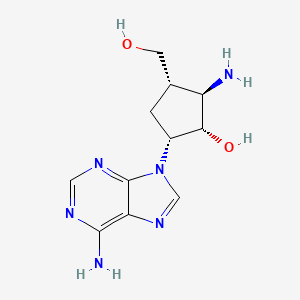![molecular formula C25H56N4O5 B12726813 2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid CAS No. 68877-17-8](/img/structure/B12726813.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid is a complex compound that combines the properties of three distinct chemical entities: 2-[Bis(2-hydroxyethyl)amino]ethanol, guanidine, and octadecanoic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to produce the desired compound . The reaction conditions generally include controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific conditions to optimize yield and purity. Catalysts may be used to enhance the reaction rate and efficiency .
化学反応の分析
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents[][3].
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols .
科学的研究の応用
2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized as an additive in polymer production, concrete accelerators, and oil emulsifiers.
作用機序
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a surfactant, lowering the interfacial tension in mixtures and preventing the separation of emulsions . Guanidine moieties can interact with proteins and nucleic acids, influencing their structure and function. Octadecanoic acid contributes to the compound’s hydrophobic properties, enhancing its ability to interact with lipid membranes .
類似化合物との比較
Similar Compounds
Triethanolamine: Similar in structure but lacks the guanidine and octadecanoic acid components.
Diethanolamine: Contains two hydroxyethyl groups but lacks the complexity of the target compound.
Monoethanolamine: Contains a single hydroxyethyl group and is less complex.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid is unique due to its combination of hydrophilic and hydrophobic properties, making it versatile in various applications. Its ability to interact with both proteins and lipids sets it apart from simpler compounds like triethanolamine .
特性
CAS番号 |
68877-17-8 |
|---|---|
分子式 |
C25H56N4O5 |
分子量 |
492.7 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C6H15NO3.CH5N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10;2-1(3)4/h2-17H2,1H3,(H,19,20);8-10H,1-6H2;(H5,2,3,4) |
InChIキー |
JQQWDRKCFQOXHW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO.C(=N)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



